molecular formula C46H46N2 B12827043 N-(4-(1-(4-(Di-p-tolylamino)phenyl)cyclohexyl)phenyl)-3-methyl-N-(p-tolyl)aniline

N-(4-(1-(4-(Di-p-tolylamino)phenyl)cyclohexyl)phenyl)-3-methyl-N-(p-tolyl)aniline

Cat. No.: B12827043
M. Wt: 626.9 g/mol
InChI Key: UUXDISWFIRZXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-(4-(Di-p-tolylamino)phenyl)cyclohexyl)phenyl)-3-methyl-N-(p-tolyl)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of p-toluidine with cyclohexanone to form an intermediate, which is then further reacted with 4-bromoaniline under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, involving precise control of temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-(4-(Di-p-tolylamino)phenyl)cyclohexyl)phenyl)-3-methyl-N-(p-tolyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-(1-(4-(Di-p-tolylamino)phenyl)cyclohexyl)phenyl)-3-methyl-N-(p-tolyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to transport holes and block electrons in optoelectronic devices. The molecular structure allows for efficient charge transport, which is crucial for the performance of OLEDs. The pathways involved include the movement of charge carriers through the conjugated system of the compound, facilitated by its unique molecular configuration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(1-(4-(Di-p-tolylamino)phenyl)cyclohexyl)phenyl)-3-methyl-N-(p-tolyl)aniline stands out due to its high efficiency in hole transport and electron blocking, making it a preferred choice in the fabrication of high-performance OLEDs. Its unique molecular structure provides stability and enhances the overall performance of optoelectronic devices .

Properties

Molecular Formula

C46H46N2

Molecular Weight

626.9 g/mol

IUPAC Name

3-methyl-N-[4-[1-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(4-methylphenyl)aniline

InChI

InChI=1S/C46H46N2/c1-34-11-21-40(22-12-34)47(41-23-13-35(2)14-24-41)43-27-17-38(18-28-43)46(31-6-5-7-32-46)39-19-29-44(30-20-39)48(42-25-15-36(3)16-26-42)45-10-8-9-37(4)33-45/h8-30,33H,5-7,31-32H2,1-4H3

InChI Key

UUXDISWFIRZXPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4(CCCCC4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=CC(=C7)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.